n-(2-Hydroxypropyl)acetamide
Description
N-(2-Hydroxypropyl)acetamide is an organic compound belonging to the acetamide class, characterized by a hydroxypropyl group (-CH₂CH(OH)CH₃) attached to the nitrogen atom of the acetamide backbone. It has been identified as a degradation product of ethanolamine (MEA) in CO₂ capture systems, where its formation is attributed to oxidative degradation pathways involving methylglyoxal .
Properties
IUPAC Name |
N-(2-hydroxypropyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(7)3-6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZEZDQPMEHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4293-57-6 | |
| Record name | NSC106966 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106966 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)acetamide can be synthesized through the reaction of 1-aminopropan-2-ol (monoisopropanolamine) with acetic anhydride or acetyl chloride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. For example, a mixture of 1-aminopropan-2-ol, triacetin, and potassium carbonate can be heated at around 120-125°C under a nitrogen atmosphere to yield this compound .
Industrial Production Methods: Industrial production of N-(2-Hydro
Biological Activity
N-(2-Hydroxypropyl)acetamide is a compound that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an amide derivative characterized by a hydroxypropyl group attached to the nitrogen atom of the acetamide. Its structure allows for interactions with various biological targets, potentially influencing its pharmacological effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against certain bacterial strains, suggesting its potential as an antibacterial agent in pharmaceutical applications.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. In a study involving adjuvant-induced arthritis in rats, this compound demonstrated significant reductions in pro-inflammatory cytokines such as IL-1 beta and TNF-alpha, indicating its potential utility in treating inflammatory conditions .
3. Anticancer Activity
This compound has also been investigated for its anticancer properties. A case study reported that derivatives of this compound could inhibit the growth of cancer cells in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects involve:
- Interaction with Molecular Targets : The hydroxy group enhances solubility and bioavailability, facilitating interaction with cellular targets.
- Influence on Signaling Pathways : The compound may modulate pathways involved in inflammation and apoptosis, contributing to its therapeutic effects.
Case Studies
- Antimicrobial Study : A recent investigation into the antimicrobial efficacy of this compound revealed significant inhibition of bacterial growth in vitro. The study utilized various strains to assess the spectrum of activity.
- Inflammation Model : In a controlled experiment using rat models, treatment with this compound resulted in decreased paw edema and improved body weight compared to control groups, demonstrating its anti-inflammatory potential .
- Cancer Cell Line Studies : In vitro studies on cancer cell lines indicated that this compound could induce cell death through apoptosis pathways, supporting its role as a potential anticancer agent .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
The table below summarizes key structural analogues of N-(2-Hydroxypropyl)acetamide, highlighting differences in substituents, molecular properties, and applications:
Key Findings and Analysis
Hydrophilicity and Solubility
- The hydroxypropyl group in this compound enhances hydrophilicity compared to non-polar analogues like N-(2-Methylpropyl)acetamide. This property likely contributes to its role as a degradation product in aqueous CO₂ capture systems .
- N-(4-Hydroxyphenethyl)acetamide combines a polar hydroxyl group with an aromatic ring, balancing solubility and lipophilicity, which may explain its moderate cytotoxic activity .
Stability and Reactivity
- The hydroxyl group in this compound may render it susceptible to oxidation or esterification, whereas N-Acetyl-N-(2-methylpropyl)acetamide exhibits greater stability due to its acetylated amine and branched alkyl chain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
